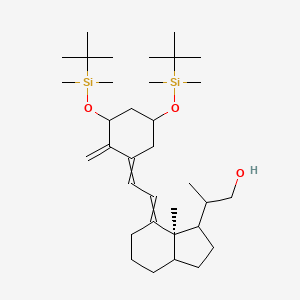
1,4-Dimethoxy-2-iodo-3-(trifluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethoxy-2-iodo-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H8F3IO3 It is a derivative of benzene, featuring methoxy, iodo, and trifluoromethoxy substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethoxy-2-iodo-3-(trifluoromethoxy)benzene typically involves the iodination of a suitable precursor, such as 1,4-dimethoxybenzene, followed by the introduction of the trifluoromethoxy group. Common reagents used in these reactions include iodine and trifluoromethoxy-containing reagents. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination and trifluoromethoxylation processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product.
化学反応の分析
Types of Reactions
1,4-Dimethoxy-2-iodo-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The methoxy groups can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
1,4-Dimethoxy-2-iodo-3-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 1,4-Dimethoxy-2-iodo-3-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The iodo and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to specific effects.
類似化合物との比較
Similar Compounds
- 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene
- 1-Bromo-4-iodo-2-(trifluoromethoxy)benzene
- 4-(Trifluoromethoxy)iodobenzene
Uniqueness
1,4-Dimethoxy-2-iodo-3-(trifluoromethoxy)benzene is unique due to the presence of both methoxy and trifluoromethoxy groups, which can significantly influence its chemical properties and reactivity. This combination of substituents makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C9H8F3IO3 |
|---|---|
分子量 |
348.06 g/mol |
IUPAC名 |
2-iodo-1,4-dimethoxy-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H8F3IO3/c1-14-5-3-4-6(15-2)8(7(5)13)16-9(10,11)12/h3-4H,1-2H3 |
InChIキー |
UVTHCFBPHABADY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)OC)I)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Fluoro-6-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1(12),2,4(13)-trien-11-one;phosphoric acid](/img/structure/B14062776.png)

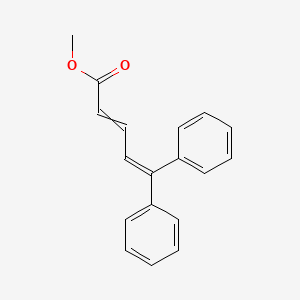

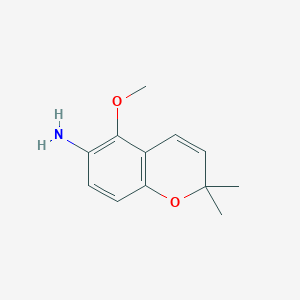
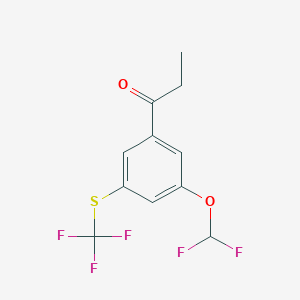
![tert-Butyl 9-(methylamino)-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B14062815.png)
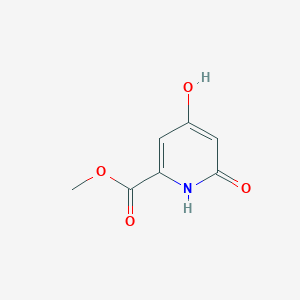
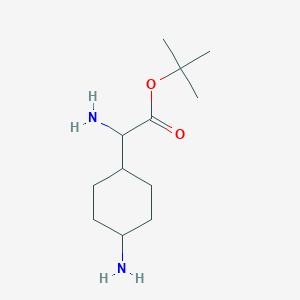
![1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B14062828.png)

